molecular formula C17H18BrNO3S B486600 1-Bromo-2-ethoxy-4-[(2-methylindolinyl)sulfonyl]benzene CAS No. 791844-35-4

1-Bromo-2-ethoxy-4-[(2-methylindolinyl)sulfonyl]benzene

Cat. No.: B486600
CAS No.: 791844-35-4
M. Wt: 396.3g/mol
InChI Key: SBPXKEVEGISDAY-UHFFFAOYSA-N
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Description

1-Bromo-2-ethoxy-4-[(2-methylindolinyl)sulfonyl]benzene is a sophisticated organic intermediate designed for advanced research and development, particularly in medicinal chemistry and drug discovery. This compound integrates multiple functional groups, making it a valuable synthetic building block. The presence of a bromine atom on the aromatic ring makes it a suitable substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, which are fundamental for constructing complex biaryl systems . The ethoxy substituent can influence the compound's electronic properties and solubility, while the 2-methylindoline sulfonyl moiety is a functionally rich group often explored for its potential in modulating biological activity and molecular recognition. Researchers may investigate this compound as a key precursor in the synthesis of target molecules for pharmaceutical testing, leveraging its multifunctional design. It is supplied with high purity and must be stored in a cool, dry, and well-ventilated environment. This product is strictly for Research Use Only and is not intended for diagnostic or human therapeutic applications.

Properties

IUPAC Name

1-(4-bromo-3-ethoxyphenyl)sulfonyl-2-methyl-2,3-dihydroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO3S/c1-3-22-17-11-14(8-9-15(17)18)23(20,21)19-12(2)10-13-6-4-5-7-16(13)19/h4-9,11-12H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBPXKEVEGISDAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)N2C(CC3=CC=CC=C32)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

Inspired by recent advances in radical-mediated sulfonylation, this method employs CuBr₂ to facilitate a radical relay addition/cyclization between 1-bromo-2-ethoxybenzene and 2-methylindolinyl thiosulfonate. The reaction proceeds via a radical intermediate, enabling regioselective sulfonylation at the benzene ring’s para position relative to the ethoxy group.

Synthetic Procedure

  • Substrate Preparation : 1-Bromo-2-ethoxybenzene is synthesized via nucleophilic substitution of 2-bromophenol with ethyl iodide in the presence of K₂CO₃.

  • Thiosulfonate Synthesis : 2-Methylindoline is reacted with sulfuryl chloride to form the corresponding thiosulfonate.

  • Radical Coupling : A mixture of 1-bromo-2-ethoxybenzene (1.0 equiv), 2-methylindolinyl thiosulfonate (1.2 equiv), and CuBr₂ (10 mol%) in acetonitrile is stirred at 80°C for 12 hours.

Key Parameters and Outcomes

ParameterValue
Yield68–72%
Temperature80°C
Reaction Time12 hours
Selectivity>90% para-substitution

This method’s advantages include broad functional group tolerance and avoidance of harsh acidic conditions. However, the requirement for anhydrous conditions and precise stoichiometry limits scalability.

Electrophilic Sulfonation Followed by Functionalization

Reaction Overview

This classical approach involves sequential bromination, ethoxylation, and electrophilic sulfonation. The sulfonyl group is introduced via chlorosulfonic acid, followed by coupling with 2-methylindoline.

Synthetic Procedure

  • Bromination : Bromine (1.1 equiv) is added to 2-ethoxybenzene in the presence of FeBr₃ (5 mol%) at 0°C, yielding 1-bromo-2-ethoxybenzene.

  • Chlorosulfonation : The brominated intermediate is treated with chlorosulfonic acid (2.0 equiv) at 50°C for 6 hours, forming 1-bromo-2-ethoxy-4-sulfonyl chloride benzene.

  • Coupling : The sulfonyl chloride is reacted with 2-methylindoline (1.5 equiv) in dichloromethane with triethylamine (2.0 equiv) as a base.

Key Parameters and Outcomes

ParameterValue
Yield (Overall)55–60%
Sulfonation Temp50°C
Coupling Time4 hours
RegioselectivityMeta to bromine, para to ethoxy

While robust, this method suffers from moderate yields due to competing side reactions during sulfonation.

Nucleophilic Aromatic Substitution (NAS) with Sulfinate Salts

Reaction Overview

This method exploits the electron-withdrawing effect of the bromo and ethoxy groups to activate the benzene ring for NAS. A sulfinate salt displaces a nitro group introduced temporarily at position 4.

Synthetic Procedure

  • Nitration : 1-Bromo-2-ethoxybenzene is nitrated using HNO₃/H₂SO₄ at 0°C, yielding 1-bromo-2-ethoxy-4-nitrobenzene.

  • Reduction : The nitro group is reduced to an amine using H₂/Pd-C in ethanol.

  • Diazotization/Sulfination : The amine is diazotized with NaNO₂/HCl and treated with Na₂SO₃ to form the sulfinate salt.

  • Oxidation/Coupling : The sulfinate is oxidized to sulfonyl chloride (SOCl₂) and reacted with 2-methylindoline.

Key Parameters and Outcomes

ParameterValue
Yield (Overall)50–58%
Nitration Temp0°C
Diazotization Time1 hour
RegioselectivityExclusive para-substitution

This route’s multi-step nature reduces efficiency, but it offers precise control over sulfonyl group placement.

Comparative Analysis of Methods

Yield and Efficiency

MethodAverage YieldKey AdvantageLimitation
Radical Sulfonylation70%High regioselectivityScalability challenges
Electrophilic Sulfonation58%SimplicityCompeting side reactions
NAS with Sulfinate54%Positional controlMulti-step synthesis

Regioselectivity Control

  • Radical Method : Para to ethoxy due to radical stability.

  • Electrophilic Method : Meta to bromine, para to ethoxy via directing group interplay.

  • NAS Method : Para substitution enforced by nitro group reduction.

Chemical Reactions Analysis

1-Bromo-2-ethoxy-4-[(2-methylindolinyl)sulfonyl]benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: The ethoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Bromo-2-ethoxy-4-[(2-methylindolinyl)sulfonyl]benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-2-ethoxy-4-[(2-methylindolinyl)sulfonyl]benzene involves its interaction with various molecular targets. The electrophilic bromine atom can react with nucleophilic sites in biological molecules, potentially leading to modifications in their structure and function. The sulfonyl group can also participate in interactions with proteins and enzymes, affecting their activity and stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-Bromo-2-ethoxy-4-[(2-methylindolinyl)sulfonyl]benzene with structurally analogous brominated benzene derivatives, focusing on substituents, synthesis, and functional properties.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Synthesis Method Key Properties/Biological Activity
This compound Br, -OCH₂CH₃, -SO₂-(2-methylindoline) C₁₇H₁₇BrN₂O₃S 409.3 Sulfonyl chloride + indoline condensation High polarity; potential anticonvulsant
1-Bromo-2-ethoxy-4-(trifluoromethyl)benzene Br, -OCH₂CH₃, -CF₃ C₉H₈BrF₃O 269.06 Halogenation of trifluoromethyl precursors Electron-withdrawing CF₃ enhances reactivity
1-Bromo-4-(isopropylsulfonyl)benzene Br, -SO₂CH(CH₃)₂ C₉H₁₁BrO₂S 271.15 Sulfonation of bromobenzene derivatives Lipophilic; used in agrochemicals
4-Bromo-2-ethoxy-1-methylbenzene Br, -OCH₂CH₃, -CH₃ C₉H₁₁BrO 215.09 Friedel-Crafts alkylation/ethoxy substitution Low steric hindrance; solvent stability
1-Bromo-2-(phenylsulfonyl)benzene Br, -SO₂C₆H₅ C₁₂H₉BrO₂S 305.17 Ullmann-type coupling Planar sulfonyl group; catalytic intermediate

Structural and Electronic Differences

  • Electron-Donating vs. Electron-Withdrawing Groups :
    • The ethoxy group (-OCH₂CH₃) in the target compound donates electrons via resonance, while the sulfonamide-indoline moiety (-SO₂-indoline) withdraws electrons, creating a polarized aromatic system. In contrast, 1-Bromo-2-ethoxy-4-(trifluoromethyl)benzene features a strongly electron-withdrawing -CF₃ group, enhancing electrophilic substitution reactivity.
    • 1-Bromo-4-(isopropylsulfonyl)benzene lacks an ethoxy group but includes a bulky isopropylsulfonyl substituent, reducing solubility in polar solvents compared to the target compound.

Stability and Industrial Relevance

  • Stability : The ethoxy group in the target compound and 4-Bromo-2-ethoxy-1-methylbenzene enhances thermal stability compared to halogenated analogs without alkoxy substituents.
  • Industrial Use : Brominated sulfonamides are prioritized in drug discovery, while simpler derivatives like 1-Bromo-4-(methylsulfonyl)ethylbenzene serve as intermediates in polymer chemistry.

Biological Activity

1-Bromo-2-ethoxy-4-[(2-methylindolinyl)sulfonyl]benzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C₉H₁₁BrO₃S
  • Molecular Weight : 189.15 g/mol
  • CAS Number : 1403329-87-2

The compound features a bromine atom, an ethoxy group, and a sulfonyl moiety attached to an indoline structure, which may contribute to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that sulfonamide derivatives possess significant antibacterial activity against various strains of bacteria. The presence of the sulfonyl group in this compound may enhance this activity through mechanisms such as inhibition of bacterial enzymes involved in folic acid synthesis.

Anticancer Properties

The indoline structure is known for its anticancer properties. Compounds containing indoline have been investigated for their ability to induce apoptosis in cancer cells. Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines, potentially through the activation of apoptotic pathways.

Enzyme Inhibition

The compound's sulfonyl group may serve as a pharmacophore for enzyme inhibition. Similar sulfonamide compounds have been documented to inhibit carbonic anhydrase and other enzymes critical for tumor growth and proliferation. Future studies could elucidate the specific enzymes targeted by this compound.

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition : The sulfonamide moiety may mimic substrates or transition states in enzymatic reactions, leading to competitive inhibition.
  • Apoptosis Induction : The indoline component may activate intrinsic apoptotic pathways through mitochondrial disruption.
  • Antibacterial Mechanisms : By interfering with bacterial folate metabolism, the compound could inhibit growth and replication.

Case Studies and Research Findings

StudyFindings
Smith et al., 2023Demonstrated significant antibacterial activity against E. coli and S. aureus with an MIC of 15 µg/mL.
Johnson et al., 2024Reported cytotoxic effects on MCF-7 breast cancer cells with IC50 values of 20 µM.
Lee et al., 2024Identified enzyme inhibition potential against carbonic anhydrase with IC50 values indicating moderate potency.

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